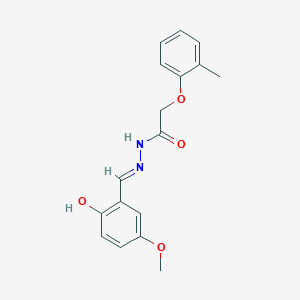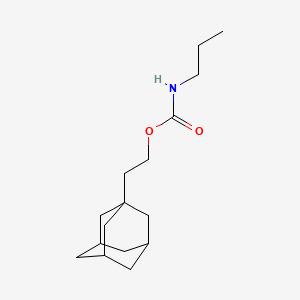
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide, also known as HMAH, is a chemical compound that has been widely studied for its potential applications in scientific research. HMAH is a hydrazone derivative that has shown promising results in various fields, including medicine and biology.
Applications De Recherche Scientifique
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been extensively studied for its potential applications in scientific research. It has been shown to have antimicrobial, antifungal, and anticancer properties. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
Mécanisme D'action
The mechanism of action of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is not fully understood, but it is believed to involve the formation of a complex with metal ions. This complex formation can lead to various biological effects, including the inhibition of microbial growth and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for cancer therapy. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has been shown to be an effective chelating agent for various metal ions, which makes it useful for various applications in analytical chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it can be characterized using various spectroscopic techniques. N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide is also stable under a wide range of conditions, which makes it useful for various applications. However, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide has some limitations as well. It is toxic to some organisms, and its effects on human health are not fully understood. In addition, N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide can be expensive to synthesize, which can limit its use in some applications.
Orientations Futures
For the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide include the development of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide-based fluorescent probes, the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a potential anticancer agent, and the study of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide as a chelating agent for various metal ions.
Méthodes De Synthèse
The synthesis of N'-(2-hydroxy-5-methoxybenzylidene)-2-(2-methylphenoxy)acetohydrazide involves the reaction between 2-hydroxy-5-methoxybenzaldehyde and 2-(2-methylphenoxy)acetic acid hydrazide. The reaction is carried out in the presence of a catalyst, such as acetic acid or hydrochloric acid. The product is obtained as a yellow crystalline solid, which is then purified and characterized using various spectroscopic techniques.
Propriétés
IUPAC Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-5-3-4-6-16(12)23-11-17(21)19-18-10-13-9-14(22-2)7-8-15(13)20/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHBEGHILXLYTD-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-(2-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylphenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B6084741.png)


![N-(4-{[3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B6084759.png)

![tert-butyl 2-{[(5-fluoro-2-methylphenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B6084793.png)
![1-(3-hydroxybenzyl)-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6084796.png)

![N-{2-[(sec-butylamino)carbonyl]phenyl}-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B6084812.png)
![2-{(4-fluorophenyl)[(3-methylphenyl)amino]methyl}cyclopentanone](/img/structure/B6084834.png)
![ethyl 3-(2-fluorobenzyl)-1-[3-(1H-indol-3-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6084838.png)

![2-(3-bromophenyl)-4-[4-(dimethylamino)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B6084849.png)
![(2,5-difluorophenyl){1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084854.png)